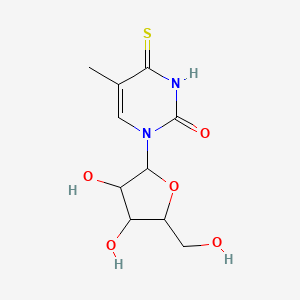

2’-O-Methyl-5-methyl-4-thiouridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H14N2O5S |

|---|---|

Molekulargewicht |

274.30 g/mol |

IUPAC-Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |

InChI |

InChI=1S/C10H14N2O5S/c1-4-2-12(10(16)11-8(4)18)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18) |

InChI-Schlüssel |

IXDWFVOGUMAKFI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of 2'-O-Methyl-5-methyl-4-thiouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified ribonucleosides are fundamental to the fields of molecular biology and therapeutic development. Their incorporation into oligonucleotides can significantly alter biochemical and biophysical properties, leading to enhanced stability, improved binding affinity, and altered biological activity. This guide focuses on the biochemical properties of a specific modified nucleoside, 2'-O-Methyl-5-methyl-4-thiouridine (m⁵s⁴U²⁻ᴼ⁻ᴹᵉ). While direct comprehensive data for this specific molecule is limited, this document synthesizes available information on its constituent modifications—2'-O-methylation, 5-methylation, and 4-thiolation of uridine (B1682114)—to provide a detailed overview for researchers and drug development professionals.

The unique combination of these three modifications suggests that m⁵s⁴U²⁻ᴼ⁻ᴹᵉ could offer synergistic benefits in the context of RNA therapeutics, such as antisense oligonucleotides and siRNAs. The 2'-O-methyl group is known to increase nuclease resistance and binding affinity to target RNA. The 5-methyl group can also enhance thermal stability. The 4-thiouridine (B1664626) modification introduces unique photochemical properties and can influence duplex stability.

Synthesis and Structure

The synthesis of 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite (B1245037), the building block for oligonucleotide synthesis, would logically proceed from the commercially available 2'-O-methyl-5-methyluridine. A crucial step involves the thionation of the 4-carbonyl group.

A plausible synthetic route, based on established chemistries for similar modifications, is outlined below.

Biochemical and Biophysical Properties

The biochemical properties of oligonucleotides containing 2'-O-Methyl-5-methyl-4-thiouridine are anticipated to be a composite of the effects of each individual modification.

Duplex Stability

The stability of RNA duplexes is a critical parameter for the efficacy of antisense and siRNA therapeutics. The introduction of modified nucleosides can significantly impact the melting temperature (Tm) of these duplexes.

-

2'-O-Methylation: This modification generally increases the thermal stability of RNA:RNA and RNA:DNA duplexes. The 2'-O-methyl group pre-organizes the ribose into an A-form helix-like conformation, which is favorable for duplex formation.[1] This stabilization is estimated to be around 0.2 kcal/mol per modification.[1]

-

5-Methylation: The addition of a methyl group at the 5th position of uridine (to form thymidine (B127349) in DNA or 5-methyluridine (B1664183) in RNA) is known to increase the Tm of duplexes. This is attributed to enhanced base stacking interactions.

-

4-Thiolation: The effect of a 4-thiouridine modification on duplex stability is more context-dependent. Studies on 2-thiouridine (B16713) and 4-thiouridine have shown that while 2-thiolation significantly stabilizes duplexes, 4-thiolation can be destabilizing.[2][3] For instance, a duplex containing 2-thiouridine showed a Tm of 30.7°C, compared to 19.0°C for the unmodified control and 14.5°C for the 4-thiouridine containing duplex.[2]

Table 1: Effect of Uridine Modifications on RNA Duplex Stability (Tm)

| Modification | Sequence Context | Complementary Strand | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |

| Unmodified Uridine | GU UUC | GmAmAmAmCm | 19.0 | - | [2] |

| 2-Thiouridine (s²U) | Gs²UUUC | GmAmAmAmCm | 30.7 | +11.7 | [2] |

| 4-Thiouridine (s⁴U) | Gs⁴UUUC | GmAmAmAmCm | 14.5 | -4.5 | [2] |

Data for 2'-O-Methyl-5-methyl-4-thiouridine is not available and would require experimental determination. The data presented for related modifications provides a basis for hypothesis.

Nuclease Resistance

A major hurdle in the therapeutic use of oligonucleotides is their rapid degradation by cellular nucleases. Chemical modifications are crucial for enhancing their stability.

-

2'-O-Methylation: This is a well-established modification for conferring significant resistance to both endo- and exonucleases.[4] The bulky methyl group at the 2' position sterically hinders the approach of nuclease enzymes.

-

Phosphorothioate (B77711) Backbone: While not an intrinsic feature of the nucleoside itself, it is a common practice to combine 2'-O-methyl modifications with a phosphorothioate backbone to achieve even greater nuclease resistance.[5]

Cellular Uptake and Activity

The cellular uptake of oligonucleotides is a complex process. While modifications can enhance stability, they can also influence how these molecules interact with the cellular machinery.

-

2'-O-Methylation: Oligonucleotides with 2'-O-methyl modifications are known to be taken up by cells, and this uptake can be enhanced by conjugation with small molecules or by formulation in lipid nanoparticles.[5][6]

-

Gene Silencing: In the context of RNA interference, 2'-O-methylation is often used in the sense strand of siRNAs to prevent it from being loaded into the RISC complex, thereby reducing off-target effects. When used in antisense oligonucleotides, this modification can enhance target binding and stability, although it may inhibit RNase H activity if placed in the gapmer region.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of oligonucleotides containing 2'-O-Methyl-5-methyl-4-thiouridine would be analogous to those used for other modified RNAs.

Oligonucleotide Synthesis

Solid-phase phosphoramidite chemistry is the standard method for synthesizing modified oligonucleotides.

Protocol 1: Solid-Phase Synthesis of RNA Oligonucleotides

-

Support Preparation: Start with a controlled pore glass (CPG) solid support functionalized with the first nucleoside of the sequence.

-

DMT Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of trichloroacetic acid in dichloromethane.

-

Coupling: Activate the 2'-O-Methyl-5-methyl-4-thiouridine phosphoramidite (or other desired phosphoramidites) with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and couple it to the free 5'-hydroxyl group on the growing oligonucleotide chain.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups using acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.

-

Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

-

Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using a solution of aqueous ammonia (B1221849) and methylamine.[8]

-

Purification: Purify the full-length oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Characterization Techniques

UV-Vis Spectroscopy: Used to determine the concentration and purity of the synthesized oligonucleotide. The absorbance maximum for 4-thiouridine is around 330 nm, which can be used for its specific detection.

Mass Spectrometry (MALDI-TOF or ESI): Essential for confirming the molecular weight of the final product and verifying the incorporation of the modified nucleoside.

NMR Spectroscopy: Provides detailed structural information about the nucleoside and the resulting oligonucleotide, including conformation of the ribose sugar and base pairing.

Circular Dichroism (CD) Spectroscopy: Used to determine the overall secondary structure of the oligonucleotide duplex (e.g., A-form, B-form). An A-form helix, typical for RNA duplexes, shows a positive band around 265 nm and a negative band near 220 nm.[2]

Protocol 2: Circular Dichroism Spectroscopy of RNA Duplexes

-

Sample Preparation: Dissolve the purified oligonucleotide and its complementary strand in a suitable buffer (e.g., 25 mM phosphate buffer, 100 mM NaCl, 0.5 mM EDTA, pH 7.0) to the desired concentration (e.g., 35 µM).

-

Annealing: Heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.

-

Spectra Acquisition: Record the CD spectrum from 350 nm to 200 nm at a controlled temperature (e.g., 20°C) using a CD spectropolarimeter.[8]

-

Data Analysis: Analyze the resulting spectrum to determine the helical conformation of the duplex.

Potential Applications in Drug Development

The unique combination of modifications in 2'-O-Methyl-5-methyl-4-thiouridine suggests several potential applications in the development of RNA-based therapeutics:

-

Antisense Oligonucleotides: The enhanced nuclease resistance and potentially high binding affinity could lead to more potent and stable antisense drugs.

-

siRNAs: Incorporation into the sense strand could improve stability and reduce off-target effects.

-

Aptamers: The modifications could lead to aptamers with improved stability and binding properties.

-

Photochemical Cross-linking: The 4-thiouridine moiety can be used for photo-cross-linking studies to identify the binding partners of the oligonucleotide.

Conclusion

While direct experimental data on 2'-O-Methyl-5-methyl-4-thiouridine is not yet widely available, the known properties of its constituent modifications provide a strong rationale for its investigation as a valuable component of therapeutic oligonucleotides. Its synthesis is feasible through established chemical routes, and its characterization can be achieved using standard biophysical techniques. Further research is warranted to fully elucidate the biochemical properties of this promising modified nucleoside and to explore its potential in drug development. This guide provides a foundational understanding to aid researchers in designing and interpreting experiments involving this and similar modified ribonucleosides.

References

- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2'-O methyl U Oligo Modifications from Gene Link [genelink.com]

- 5. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Application of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of 2'-O-Methyl-5-methyl-4-thiouridine in tRNA: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are paramount for the fidelity and efficiency of protein synthesis. Among these, the modification 2'-O-methyl-5-methyl-4-thiouridine (m⁵s²U), and its related family of xm⁵s²U derivatives, located at the wobble position (34) of the anticodon loop, play a crucial role in maintaining translational accuracy and cellular homeostasis. This technical guide provides a comprehensive overview of the function, biosynthesis, and analysis of m⁵s²U in tRNA. We present quantitative data on its impact on tRNA stability and codon recognition, detailed experimental protocols for its study, and visual representations of its biosynthetic pathway and analytical workflows to serve as a vital resource for researchers in molecular biology and drug development.

Introduction: The Significance of Wobble Position Modification

The genetic code is degenerate, allowing multiple codons to specify the same amino acid. The "wobble" hypothesis, proposed by Francis Crick, explains how a single tRNA anticodon can recognize multiple synonymous codons. This flexibility is primarily mediated by post-transcriptional modifications of the nucleoside at the wobble position (the first nucleotide of the anticodon, position 34). These modifications fine-tune the codon recognition properties of the tRNA, ensuring accurate and efficient translation.

The 2'-O-methyl-5-methyl-4-thiouridine (m⁵s²U) and its analogs are complex modifications found in tRNAs that recognize codons ending in A or G, particularly for amino acids such as Lysine, Glutamine, and Glutamic acid.[1] The presence of the 2-thio group restricts the C3'-endo conformation of the ribose sugar, which in turn favors binding to adenosine (B11128) (A) over guanosine (B1672433) (G) in the third codon position, thereby preventing misreading of near-cognate codons.[2][3] Deficiencies in these modifications have been linked to various cellular defects, including increased frameshifting and human diseases.[4][5]

Core Functions of 2'-O-Methyl-5-methyl-4-thiouridine in tRNA

The presence of m⁵s²U and related xm⁵s²U modifications at the wobble position profoundly influences tRNA structure and function in several key ways:

-

Enhanced Thermodynamic Stability: The 2-thiolation of uridine (B1682114) significantly increases the thermal stability of tRNA. This is particularly crucial for thermophilic organisms that thrive at high temperatures. The 2'-O-methylation of the ribose also contributes to the structural rigidity and stability of the tRNA molecule.[6][7]

-

Codon Recognition and Translational Fidelity: The xm⁵s²U modification enforces a C3'-endo ribose pucker, which restricts the wobble pairing capabilities of uridine. This conformational rigidity ensures that the tRNA accurately recognizes codons ending in 'A' and discriminates against near-cognate codons ending in 'G' or 'U', thereby enhancing translational fidelity.[1][2]

-

Prevention of Frameshifting: Hypomodification of the wobble uridine, particularly the loss of the xm⁵s²U modification, has been shown to increase the incidence of +1 and +2 ribosomal frameshifting, leading to the synthesis of aberrant proteins.[4][8] This underscores the critical role of this modification in maintaining the correct reading frame during translation.

Quantitative Data on the Impact of Thiolation and Methylation

The following tables summarize the quantitative effects of 2-thiouridine (B16713) and 2'-O-methylation on tRNA stability and codon recognition.

| Modification | Effect on tRNA Melting Temperature (Tm) | Reference |

| 2-thioribothymidine (s²T₅₄) vs. Uridine (U₅₄) in bacterial tRNAfMet | ↑ 13 °C | [6] |

| 2-thiouridine (s²U) in a pentamer RNA duplex | ↑ 11.7 °C | [9] |

| Anticodon-anticodon association (tRNAGlu with s²U vs. U) | ↑ ~20 °C | [9] |

Table 1: Effect of 2-Thiolation on tRNA Thermal Stability. This table illustrates the significant increase in the melting temperature of tRNA and RNA duplexes upon the introduction of a 2-thio modification.

| Parameter | U:A Pair | s²U:A Pair | U:Uc Mismatch | s²U:Uc Mismatch | Reference |

| ΔG° (kcal/mol) | - | -0.5 (more favorable) | -7.24 | -8.65 | [10] |

| ΔH (kcal/mol) | - | (reduced heat release) | -9.14 | -14.7 | [10] |

| TΔS (kcal/mol at 25°C) | - | -37.7 (less entropic penalty) | -46.0 | -56.1 | [10] |

| Enthalpy difference (C2'-endo vs. C3'-endo) | +0.1 kcal/mol | +1.1 kcal/mol (C3'-endo strongly favored) | - | - | [2] |

Table 2: Thermodynamic Parameters of Duplex Formation and Conformational Stability. This table presents a comparison of the thermodynamic parameters for RNA duplexes containing either a standard U:A pair or a 2-thiouridine:A (s²U:A) pair, as well as mismatched pairs. The data highlights the stabilizing effect of s²U, which is primarily entropic in origin.

Biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U)

The biosynthesis of mcm⁵s²U is a multi-step enzymatic pathway involving several key enzymes. The pathway can be visualized as a series of sequential modifications to a uridine residue at the wobble position of the tRNA.

Figure 1: Biosynthesis Pathway of mcm⁵s²U. This diagram outlines the enzymatic steps involved in the conversion of uridine to 5-methoxycarbonylmethyl-2-thiouridine at position 34 of the tRNA anticodon loop.

Experimental Protocols

tRNA Isolation and Purification for Mass Spectrometry Analysis

This protocol describes the isolation of total tRNA from yeast cells for subsequent analysis of modifications by LC-MS/MS.

Materials:

-

Yeast cell culture

-

Lysis buffer (e.g., TRIzol or similar)

-

Chloroform

-

Isopropanol

-

75% Ethanol (B145695) (ice-cold)

-

Nuclease-free water

-

Enzymes for digestion (e.g., Nuclease P1, bacterial alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

Cell Lysis: Harvest yeast cells by centrifugation and resuspend in lysis buffer. Disrupt cells using glass beads or a homogenizer.

-

Phase Separation: Add chloroform, vortex, and centrifuge to separate the mixture into aqueous and organic phases.

-

RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.

-

Washing: Wash the RNA pellet with ice-cold 75% ethanol to remove salts and other impurities.

-

Solubilization: Air-dry the pellet and dissolve in nuclease-free water.

-

tRNA Enrichment (Optional): For higher purity, tRNA can be further purified from total RNA using methods like size-exclusion chromatography or anion-exchange chromatography.

-

Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a combination of nucleases (e.g., Nuclease P1 followed by alkaline phosphatase).

-

LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the modified nucleosides.[11][12]

In Vitro Translation Assay to Assess Frameshifting

This assay can be used to quantify the effect of tRNA modifications on translational frameshifting.

Materials:

-

Cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)

-

mRNA reporter construct containing a slippery sequence and a downstream reporter gene in a different reading frame.

-

In vitro transcribed tRNAs (both modified and unmodified)

-

Amino acids (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

-

Energy mix (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)

Procedure:

-

Reaction Setup: In a microfuge tube, combine the cell-free extract, energy mix, amino acids (including the radiolabeled one), and the mRNA reporter.

-

tRNA Addition: Add either the modified or unmodified tRNA of interest to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.

-

Protein Analysis: Stop the reaction and analyze the synthesized proteins by SDS-PAGE.

-

Quantification: Expose the gel to a phosphor screen or autoradiography film. Quantify the bands corresponding to the in-frame and frameshifted protein products. The frameshifting efficiency is calculated as the ratio of the frameshifted product to the total protein synthesized.[8]

Ribosome Filter Binding Assay

This assay measures the binding affinity of modified versus unmodified tRNA to the ribosome-mRNA complex.

Materials:

-

Purified ribosomes (70S or 80S)

-

mRNA with a codon specific for the tRNA of interest

-

Radiolabeled aminoacylated tRNA (modified and unmodified)

-

Binding buffer (containing appropriate concentrations of Mg²⁺, K⁺, and other salts)

-

Nitrocellulose filters (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation counter

Procedure:

-

Complex Formation: Incubate ribosomes and mRNA in binding buffer to form the ribosome-mRNA complex.

-

tRNA Binding: Add the radiolabeled aminoacylated tRNA (either modified or unmodified) to the reaction and incubate to allow for binding to the A-site of the ribosome.

-

Filtration: Quickly filter the reaction mixture through a nitrocellulose filter under vacuum. The ribosome-mRNA-tRNA complex will be retained on the filter, while unbound tRNA will pass through.

-

Washing: Wash the filter with ice-cold binding buffer to remove non-specifically bound tRNA.

-

Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the retained radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of tRNA bound to the ribosome. By varying the concentration of tRNA, a binding curve can be generated to determine the dissociation constant (Kd).[13][14]

Experimental and Analytical Workflows

The following diagrams illustrate the workflows for the biosynthesis of m⁵s²U and the analysis of tRNA modifications.

Figure 2: Workflow for tRNA Modification Analysis by LC-MS/MS. This flowchart depicts the major steps involved in the analysis of tRNA modifications, from sample preparation to data analysis.

Conclusion

The 2'-O-methyl-5-methyl-4-thiouridine modification in tRNA is a testament to the intricate regulatory mechanisms governing protein synthesis. Its multifaceted role in enhancing tRNA stability, ensuring accurate codon recognition, and maintaining the translational reading frame highlights its importance in cellular function. Deficiencies in this modification pathway are increasingly linked to human diseases, making the enzymes involved potential targets for therapeutic intervention. The experimental and analytical approaches detailed in this guide provide a robust framework for researchers to further investigate the biological significance of this critical tRNA modification.

References

- 1. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Translational misreading: a tRNA modification counteracts a +2 ribosomal frameshift - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 2'-O-ribose methylation of transfer RNA promotes recovery from oxidative stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Independent suppression of ribosomal +1 frameshifts by different tRNA anticodon loop modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2'-O-Methyl-5-methyl-4-thiouridine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified nucleosides are fundamental to the fields of molecular biology, chemical biology, and drug development. These alterations to the canonical nucleosides can profoundly influence the structure, stability, and function of nucleic acids. This technical guide focuses on a specific modified ribonucleoside, 2'-O-Methyl-5-methyl-4-thiouridine, a molecule combining three key modifications: a methyl group at the 2'-hydroxyl of the ribose sugar, a methyl group at the 5th position of the uracil (B121893) base, and a sulfur atom replacing the oxygen at the 4th position of the uracil base. While direct experimental data for this specific combination of modifications is not extensively available in public literature, this guide synthesizes information from closely related analogs to provide a comprehensive overview of its predicted chemical structure, properties, and potential applications.

Chemical Structure and Properties

The chemical structure of 2'-O-Methyl-5-methyl-4-thiouridine is derived from uridine (B1682114) with three specific modifications. The 2'-O-methylation provides resistance to nuclease degradation and influences the sugar pucker conformation. The 5-methylation of the uracil base, which results in a thymine (B56734) base, can enhance base stacking interactions and thermal stability of RNA duplexes. The 4-thiolation introduces a photoreactive group, making the nucleoside a valuable tool for studying RNA-protein interactions.

Inferred Chemical Structure:

Predicted Physicochemical Properties:

| Property | 2'-O-Methyluridine | 5-Methyluridine (B1664183) (Ribothymidine) | 4-Thiouridine (B1664626) | 2'-O-Methyl-5-methyl-4-thiouridine (Predicted) |

| Molecular Formula | C10H14N2O6[1] | C10H14N2O6[2] | C9H12N2O5S[3] | C11H16N2O5S |

| Molecular Weight ( g/mol ) | 258.23[1] | 258.23[2] | 260.27[3] | ~288.32 |

| Melting Point (°C) | Not available | 183 - 187[4] | Not available | Expected to be a solid with a relatively high melting point. |

| Boiling Point (°C) | Not available | Not available | Not available | Not available |

| Solubility | Soluble in water | Soluble in water | Soluble in water and DMSO | Predicted to be soluble in water and polar organic solvents like DMSO and DMF. |

| UV λmax (nm) | ~262 (in neutral pH) | ~267 (in neutral pH) | ~331 (in neutral pH) | ~330-340 (characteristic of 4-thiouracil) |

Synthesis and Experimental Protocols

A definitive, published protocol for the synthesis of 2'-O-Methyl-5-methyl-4-thiouridine is not currently available. However, a plausible synthetic route can be devised based on established methods for the synthesis of modified nucleosides. A potential strategy would involve starting with commercially available 2'-O-methyl-5-methyluridine and then introducing the 4-thio modification.

Proposed Synthetic Workflow:

The following diagram illustrates a potential synthetic pathway.

Caption: Proposed synthetic workflow for 2'-O-Methyl-5-methyl-4-thiouridine.

Detailed Experimental Protocol (Hypothetical):

The following is a generalized, hypothetical protocol for the synthesis of 2'-O-Methyl-5-methyl-4-thiouridine, based on common procedures for nucleoside modification.

-

Protection of Hydroxyl Groups:

-

Start with 2'-O-methyl-5-methyluridine.

-

Protect the 3' and 5' hydroxyl groups using a suitable protecting group such as dimethoxytrityl (DMT) or tert-butyldimethylsilyl (TBDMS) to prevent side reactions. This is a standard procedure in nucleoside chemistry.

-

-

Thionation:

-

The protected 2'-O-methyl-5-methyluridine is then subjected to a thionation reaction to convert the 4-keto group of the uracil ring into a thioketone.

-

A common reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in an anhydrous solvent like pyridine (B92270) or dioxane.

-

The reaction is typically carried out at elevated temperatures and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Deprotection:

-

Following the thionation, the protecting groups on the 3' and 5' hydroxyls are removed.

-

The choice of deprotection agent depends on the protecting group used (e.g., a mild acid for DMT or fluoride (B91410) ions for TBDMS).

-

-

Purification:

-

The final product is purified using column chromatography on silica (B1680970) gel to isolate the 2'-O-Methyl-5-methyl-4-thiouridine.

-

Experimental Protocol for Photo-crosslinking:

Incorporation of 2'-O-Methyl-5-methyl-4-thiouridine into RNA allows for photo-crosslinking studies to identify RNA-binding proteins.

-

RNA Synthesis:

-

The phosphoramidite (B1245037) derivative of 2'-O-Methyl-5-methyl-4-thiouridine would first need to be synthesized.

-

This phosphoramidite can then be incorporated at specific sites within an RNA oligonucleotide during solid-phase synthesis.

-

-

RNA-Protein Binding:

-

The purified, modified RNA is incubated with a cell lysate or a purified protein of interest under conditions that favor binding.

-

-

UV Irradiation:

-

The RNA-protein mixture is then irradiated with UV light at a wavelength of approximately 330-360 nm. This wavelength specifically excites the 4-thiouracil (B160184) base, leading to the formation of a covalent crosslink with amino acid residues in close proximity.

-

-

Analysis:

-

The crosslinked RNA-protein complexes can be analyzed by SDS-PAGE and autoradiography (if the RNA is radiolabeled) to identify the crosslinked proteins.

-

Mass spectrometry can be used to identify the specific protein and the site of crosslinking.

-

Biological Activity and Signaling Pathways

Direct evidence of the biological activity and involvement in specific signaling pathways for 2'-O-Methyl-5-methyl-4-thiouridine is not available. However, based on its constituent modifications, we can infer its likely biological effects.

-

2'-O-Methylation: This modification is known to protect RNA from degradation by nucleases and can modulate interactions with proteins. It is a common modification in ribosomal RNA (rRNA) and small nuclear RNA (snRNA) and plays a role in ribosome biogenesis and pre-mRNA splicing.

-

5-Methylation: 5-methyluridine (ribothymidine) is a component of tRNA, where it contributes to the stability of the T-loop.

-

4-Thiolation: 4-thiouridine is found in bacterial tRNA and acts as a photosensor, allowing the organism to respond to near-UV light. In a research context, its photoreactivity is exploited for cross-linking studies.

Given these properties, 2'-O-Methyl-5-methyl-4-thiouridine, when incorporated into RNA, would likely enhance the RNA's stability and could be used to probe its interactions with cellular machinery. There are no known specific signaling pathways directly regulated by this particular modified nucleoside. However, modified nucleosides, in general, can influence various cellular processes that are part of larger signaling networks, such as the mTOR and MAPK pathways that regulate mRNA translation.

Logical Relationship of Modified Nucleoside Function:

Caption: Logical flow from the modified nucleoside to its potential biological effects and applications.

Conclusion

2'-O-Methyl-5-methyl-4-thiouridine is a synthetically accessible modified nucleoside with significant potential for use in biochemical and molecular biology research. Its unique combination of a 2'-O-methyl group, a 5-methyl group, and a 4-thio modification confers properties of enhanced stability and photoreactivity. While comprehensive experimental data for this specific molecule is sparse, this guide provides a solid foundation for its synthesis, characterization, and application based on the well-understood properties of its constituent modifications. Further research into this and other multiply-modified nucleosides will undoubtedly continue to advance our understanding of RNA biology and open new avenues for therapeutic intervention.

References

- 1. 2'-O-Methyluridine | C10H14N2O6 | CID 102212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2\'-O-methyl-5-methyluridine | C11H18N2O6 | CID 72730416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Thiouridine | C9H12N2O5S | CID 3036443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide: The Role of 2'-O-Methylation in RNA Stability

Executive Summary

2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most abundant and conserved post-transcriptional modifications in all domains of life.[1] Found in nearly every class of RNA—including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and various non-coding RNAs—Nm plays a pivotal role in regulating RNA structure, function, and metabolism.[2] A primary and critical function of this modification is the profound enhancement of RNA stability. This is achieved through direct structural stabilization, protection against enzymatic degradation, and modulation of RNA-protein interactions, including those involved in the innate immune response. This technical guide provides a comprehensive overview of the mechanisms by which 2'-O-methylation governs RNA stability, details key experimental methodologies for its study, and presents quantitative data and functional pathways relevant to research and therapeutic development.

Chapter 1: The Core Mechanism and Enzymology of 2'-O-Methylation

2'-O-methylation is a chemical modification that imparts significant changes to the physicochemical properties of the RNA backbone.

Biochemical Reaction: The reaction involves the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the 2'-hydroxyl group of a nucleotide's ribose sugar. This reaction is catalyzed by a class of enzymes known as 2'-O-methyltransferases. The products are the 2'-O-methylated RNA and S-adenosyl-L-homocysteine (SAH).

Enzymology: The deposition of Nm is carried out by two main types of enzymatic machinery:

-

Guide RNA-dependent complexes: In eukaryotes and archaea, the methylation of rRNA and small nuclear RNAs (snRNAs) is predominantly guided by box C/D small nucleolar RNAs (snoRNAs).[3] These snoRNAs form a ribonucleoprotein (snoRNP) complex with a core set of proteins, including the catalytic methyltransferase Fibrillarin (FBL). The snoRNA provides specificity by base-pairing with the target RNA, directing FBL to methylate a precise nucleotide.[4]

-

Standalone Methyltransferases: These are single-protein enzymes that recognize specific sequences or structural motifs in their target RNAs without a guide RNA. Recent studies have shown that enzymes like FBL can also function in a guide-independent manner to methylate internal sites on mRNAs, directly impacting their stability.[5] Viruses also encode their own 2'-O-methyltransferases to modify their RNA caps (B75204), a crucial mechanism for immune evasion.[6]

Chapter 2: Structural and Biophysical Impact of 2'-O-Methylation

The addition of a methyl group at the 2' position has profound consequences for the RNA's local conformation and thermodynamic stability.

-

Conformational Rigidity: The 2'-O-methyl group sterically favors a C3'-endo sugar pucker conformation. This is the predominant conformation found in nucleotides within a standard A-form RNA helix. By "pre-organizing" the ribose into this conformation, Nm reduces the entropic penalty of forming a duplex, thereby stabilizing helical structures.[3]

-

Protection from Hydrolysis: The replacement of the reactive 2'-hydroxyl group with a methyl group renders the adjacent phosphodiester bond significantly more resistant to spontaneous alkaline hydrolysis and cleavage by certain ribonucleases (e.g., RNase T2).[7] This chemical inertness is a fundamental contributor to the increased half-life of modified RNA.

-

Thermodynamic Stabilization: The structural effects of Nm translate into measurable thermodynamic stability. Studies have consistently shown that each 2'-O-methylation can enhance the stability of an RNA duplex. Using techniques like UV melting experiments, researchers have quantified this stabilizing effect.

Table 1: Quantitative Data on the Thermodynamic Impact of 2'-O-Methylation

| Parameter | Observation | Value | RNA Model System | Citation |

| Duplex Stability | Average free energy (ΔG°) contribution per Nm modification. | ~0.2 kcal/mol | General RNA duplexes | [4] |

| Conformational Dynamics | Increase in the abundance and lifetime of alternative, paired secondary structures. | Up to 10-fold | HIV-1 TAR element | [8] |

| Hairpin Stability | Change in free energy (ΔΔG°37) for ms2m6A vs. m6A in a hairpin loop. | -1.28 kcal/mol | Anticodon stem-loop mimics | [9] |

| Duplex Destabilization | Weakening of thermodynamic stability in an artificial cytoplasm mimicking E. coli conditions. | 0.69 ± 0.12 kcal/mol | General RNA helices | [10] |

Note: The overall thermodynamic impact is context-dependent and can be influenced by the neighboring sequence and the specific RNA structure.

Chapter 3: Role in Stability Across Different RNA Species

2'-O-methylation enhances stability across a wide array of RNA molecules through distinct but related mechanisms.

mRNA Stability

In messenger RNA, Nm contributes to stability at both the 5' end and at internal positions.

-

5' Cap-Mediated Stability: The 5' cap of eukaryotic mRNAs can be unmethylated (Cap 0), methylated on the first nucleotide (Cap 1), or on the first two nucleotides (Cap 2).

-

Protection from Decapping: The Cap 1 structure is crucial for protecting mRNA from the decapping exoribonuclease DXO, which targets and degrades improperly capped transcripts as a quality control mechanism before nuclear export.[1]

-

Immune Evasion: The innate immune system uses sensors like RIG-I and IFIT proteins to detect foreign RNA. These sensors recognize RNA with a Cap 0 structure as "non-self." The 2'-O-methylation of the Cap 1 structure acts as a molecular signature for "self," preventing the activation of the interferon response and subsequent degradation of the mRNA.[6][11]

-

-

Internal mRNA Methylation: Recent studies have demonstrated that FBL-mediated Nm modifications at internal sites positively correlate with increased mRNA stability and expression levels. Gene Set Enrichment Analysis shows that 2'-O-methylated mRNAs are enriched in transcripts with a long half-life.[5] The knockdown of FBL leads to decreased stability of these transcripts, suggesting a direct role for internal Nm in prolonging mRNA lifetime.[5]

Non-coding RNA Stability (rRNA, tRNA, snRNA)

For non-coding RNAs, where structure is intrinsically linked to function, Nm is critical for structural integrity and longevity.

-

rRNA: Ribosomal RNA contains over 100 Nm sites, many located in functionally critical regions like the decoding and peptidyl-transferase centers.[4] These modifications are vital for stabilizing the complex three-dimensional fold of the ribosome, ensuring its correct assembly and function during translation.[3]

-

tRNA and snRNA: In tRNA, Nm helps maintain the proper L-shape structure required for its function in translation. In snRNAs, which are core components of the spliceosome, Nm modifications are required for proper spliceosome assembly and catalytic activity.[4] The C/D box snoRNA SNORD113-6, for example, guides Nm activity to protect tRNALeu (TAA) from degradation.[2]

Table 2: Summary of 2'-O-Methylation Effects on RNA Stability and Half-Life

| RNA Type | Location of Nm | Primary Stability Mechanism | Observation | Citation |

| mRNA | 5' Cap (Cap 1) | Protection from DXO decapping; Evasion of IFIT1-mediated decay. | Cap 1 RNAs are resistant to DXO degradation and do not trigger an innate immune response. | [1][11] |

| mRNA | Internal Sites | Enhanced resistance to endonucleolytic cleavage (mechanism under investigation). | 2'-O-methylated mRNAs exhibit significantly longer half-lives compared to unmodified controls. | [5] |

| Viral RNA | 5' Cap (Cap 1) | Evasion of host immune sensors (RIG-I, MDA5). | Viruses lacking 2'-O-methyltransferase activity are attenuated and sensitive to interferon. | [6] |

| rRNA | Throughout | Stabilization of complex 3D structure; resistance to hydrolysis. | Essential for ribosome biogenesis and maintaining the structural integrity of functional centers. | [3] |

| tRNA | Various positions | Stabilization of tertiary structure. | SNORD113-6 guided Nm protects tRNALeu from degradation. | [2] |

Chapter 4: Key Experimental Methodologies

Several techniques have been developed to detect and quantify 2'-O-methylation, each leveraging a unique chemical or physical property conferred by the modification.

Protocol 1: RiboMeth-seq for Transcriptome-Wide Mapping

RiboMeth-seq is a high-throughput method that maps Nm sites based on their resistance to alkaline hydrolysis.[12]

-

Principle: Under alkaline conditions, the phosphodiester backbone of RNA is randomly cleaved at non-methylated nucleotides. The presence of a 2'-O-methyl group protects the adjacent bond from cleavage. When the resulting RNA fragments are converted into a sequencing library, 2'-O-methylated sites are identified as locations with a significant drop in the number of read ends.[12][13]

-

Detailed Methodology:

-

RNA Isolation: Extract high-quality total RNA from the sample of interest.

-

Alkaline Fragmentation: Subject 100-150 ng of total RNA to random hydrolysis in a bicarbonate buffer (pH ~9.3) at 96°C. The incubation time is optimized based on the target RNA (e.g., ~12-14 minutes for rRNA).[12]

-

End Repair: The fragments generated have 2',3'-cyclic phosphate (B84403) or 2'/3'-phosphate ends and 5'-OH ends. Treat the fragments with T4 Polynucleotide Kinase (PNK) to dephosphorylate the 3' ends and phosphorylate the 5' ends, making them suitable for ligation.

-

Adapter Ligation: Ligate specific adapters to the 3' and 5' ends of the RNA fragments. The NEBNext Small RNA Library Prep kit is commonly used for this step.[13]

-

Reverse Transcription & PCR: Reverse transcribe the ligated fragments into cDNA, followed by PCR amplification to generate the final sequencing library.

-

Sequencing: Perform high-throughput sequencing (e.g., Illumina platform).

-

Data Analysis: Align reads to a reference transcriptome. Count the number of 5' and 3' read ends at each nucleotide position. Calculate a "methylation score" for each position based on the relative depletion of read ends compared to neighboring nucleotides. A significant drop in coverage indicates a protected (methylated) site.[13]

-

Protocol 2: Reverse Transcription at Low dNTPs followed by PCR (RTL-P)

RTL-P is a sensitive, site-specific method that exploits the tendency of reverse transcriptase to stall at Nm sites under limiting dNTP concentrations.[14][15]

-

Principle: At very low concentrations of dNTPs (e.g., 0.5-4 µM), the processivity of reverse transcriptase is reduced. The steric hindrance from a 2'-O-methyl group on the RNA template causes the enzyme to pause or dissociate, leading to truncated cDNA products. This effect is not observed at high dNTP concentrations (e.g., >40 µM). The difference in product abundance between low and high dNTP reactions is used to detect and quantify methylation.[14][16]

-

Detailed Methodology:

-

RNA Preparation: Start with DNase I-treated total RNA.

-

Primer Design: Design a specific reverse transcription (RT) primer that anneals downstream of the putative Nm site. For PCR, design a common reverse primer and two forward primers: one upstream (FU) of the Nm site and one downstream (FD).[14]

-

Reverse Transcription: Set up four parallel RT reactions for each sample:

-

Reaction 1: RT primer + Low dNTPs (e.g., 2 µM)

-

Reaction 2: RT primer + High dNTPs (e.g., 200 µM)

-

-

PCR Amplification: Use the cDNA from each RT reaction as a template for two separate PCR (or qPCR) reactions:

-

PCR 1: FU + Reverse Primer (amplifies full-length cDNA only)

-

PCR 2: FD + Reverse Primer (amplifies both full-length and truncated cDNA)

-

-

Analysis: Analyze the PCR products on an agarose (B213101) gel or by qPCR. For a methylated site, the FU product will be significantly less abundant than the FD product in the low dNTP condition. In the high dNTP condition, their abundances will be similar. The ratio of products can be used for semi-quantitative analysis of the methylation level.[17]

-

Chapter 5: Functional Consequences and Therapeutic Implications

The stabilization of RNA by 2'-O-methylation has far-reaching consequences for gene expression and cellular function, making it a critical consideration in disease and therapeutics.

-

Regulation of Translation: By stabilizing rRNA, Nm is fundamental to the structural integrity of the ribosome and thus essential for accurate and efficient protein synthesis.[3] Alterations in rRNA methylation patterns can create heterogeneous ribosome populations with differential translational activities, a concept known as the "specialized ribosome."[3]

-

Splicing Fidelity: Nm modifications on snRNAs are required for the correct assembly and conformational dynamics of the spliceosome, ensuring the fidelity of pre-mRNA splicing.[4]

-

Innate Immunity and Viral Infection: As discussed, Nm on host mRNA caps prevents activation of the innate immune response. Many viruses, such as SARS-CoV-2, have evolved their own methyltransferases to mimic this "self" signal on their own RNA, allowing them to evade detection by host sensors like MDA5 and RIG-I and resist degradation by antiviral proteins like IFIT1.[6] This makes viral 2'-O-methyltransferases attractive targets for antiviral drug development.

-

Applications in RNA Therapeutics: The stabilizing properties of 2'-O-methylation are widely exploited in the development of RNA-based drugs.

-

siRNAs and ASOs: Incorporating 2'-O-methylated nucleotides into small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) dramatically increases their resistance to nuclease degradation in vivo, prolonging their half-life and enhancing their therapeutic efficacy.[8]

-

mRNA Vaccines: In mRNA vaccines (e.g., for COVID-19), the synthetic cap structures include 2'-O-methylation (Cap 1) to increase the stability and translational efficiency of the mRNA transcript while simultaneously preventing it from triggering an unwanted innate immune response.[11]

-

Conclusion and Future Directions

2'-O-methylation is a fundamental RNA modification that acts as a master regulator of RNA stability. Its mechanisms—ranging from direct chemical protection and structural stabilization to sophisticated modulation of RNA-protein interactions for immune evasion—are critical for cellular homeostasis and are exploited by viruses and therapeutic designers alike. While methods like RiboMeth-seq have been instrumental in mapping these marks on abundant RNAs, the development of more sensitive techniques like nanopore sequencing is beginning to unveil the full, dynamic landscape of Nm on less abundant transcripts like mRNA.[5] Future research will focus on elucidating the context-dependent roles of specific internal mRNA methylations, identifying novel standalone methyltransferases and their targets, and further leveraging the stabilizing properties of Nm to design the next generation of durable and effective RNA-based medicines.

References

- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]

- 3. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. The Metabolome Weakens RNA Thermodynamic Stability and Strengthens RNA Chemical Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. RTL-P: a sensitive approach for detecting sites of 2′-O-methylation in RNA molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RTL-P: a sensitive approach for detecting sites of 2'-O-methylation in RNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

The Significance of 4-Thiouridine in Unraveling RNA-Protein Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate cellular landscape, the dynamic interplay between RNA and proteins governs a vast array of biological processes, from gene expression and regulation to viral replication and cellular signaling. Understanding these interactions at a molecular level is paramount for deciphering fundamental biological mechanisms and for the development of novel therapeutic strategies. 4-Thiouridine (B1664626) (4sU), a photoreactive analog of the natural nucleoside uridine (B1682114), has emerged as a powerful tool for capturing and characterizing these transient and complex RNA-protein interactions. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis workflows centered around the use of 4-thiouridine, with a focus on its application in cutting-edge techniques like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP).

Biochemical Principles of 4-Thiouridine-Mediated Crosslinking

4-Thiouridine is readily taken up by cells and incorporated into newly transcribed RNA molecules in place of uridine by the cellular machinery.[1][2][3] The key feature of 4sU is the substitution of the oxygen atom at the C4 position of the pyrimidine (B1678525) ring with a sulfur atom. This modification makes the nucleoside photoreactive upon exposure to long-wave ultraviolet (UV) light (typically 365 nm).[2][4][5]

Upon UV irradiation, the thione group in 4sU is excited to a triplet state, rendering it highly reactive. This excited state can then form a covalent crosslink with the side chains of amino acids in close proximity, effectively "freezing" the transient interaction between the RNA and its binding protein.[2] This photo-crosslinking is significantly more efficient than conventional crosslinking using short-wave UV light (254 nm), which is not only less efficient but can also cause photodamage to the nucleic acids and proteins.[4][6]

A crucial and advantageous consequence of 4sU crosslinking is the induction of a specific mutation during reverse transcription. The crosslinked 4-thiouridine is often read as a cytidine (B196190) (C) by reverse transcriptase, resulting in a characteristic thymidine (B127349) (T) to cytidine (C) transition in the resulting cDNA sequence.[7] This "scar" serves as a precise marker of the crosslinking event, allowing for the identification of RNA-protein interaction sites with nucleotide resolution.[4]

Key Applications of 4-Thiouridine in RNA-Protein Interaction Studies

The unique properties of 4-thiouridine have led to its widespread adoption in a variety of powerful techniques aimed at elucidating RNA-protein interactomes.

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

PAR-CLIP is a widely used method to identify the binding sites of a specific RNA-binding protein (RBP) across the transcriptome.[4][7][8] The workflow involves metabolically labeling cells with 4sU, followed by UV crosslinking, immunoprecipitation of the target RBP, and sequencing of the crosslinked RNA fragments. The characteristic T-to-C mutations in the sequencing data pinpoint the precise protein-RNA interaction sites.

RNA Interactome Capture (RIC)

RIC aims to identify the entire suite of proteins that interact with a specific class of RNA, such as poly(A) RNA.[9] In one variation of this technique, viral RNA interactome capture (vRIC), researchers can specifically identify host proteins that bind to viral RNA during infection by combining 4sU labeling with the inhibition of host cell transcription.[9]

Metabolic Labeling and RNA Dynamics

Beyond identifying binding sites, 4sU is instrumental in studying the life cycle of RNA molecules. By pulse-labeling cells with 4sU, researchers can isolate newly transcribed RNA and study its synthesis, processing, and decay rates on a global scale.[10][11][12]

Quantitative Data on 4-Thiouridine Applications

The following tables summarize key quantitative data related to the use of 4-thiouridine in RNA-protein interaction studies.

| Parameter | 4-Thiouridine (365 nm UV) | Formaldehyde | 254 nm UV | Reference(s) |

| Crosslinking Efficiency | High (100-1000 fold higher than 254 nm UV) | Moderate to High | Low | |

| Specificity | High (zero-distance crosslinker) | Lower (crosslinks neighboring molecules) | High (zero-distance crosslinker) | [13] |

| Reversibility | Irreversible | Reversible | Irreversible | [13] |

| RNA Damage | Minimal | Can cause RNA fragmentation | Can induce pyrimidine dimers | |

| Signature Mutation | Yes (T-to-C) | No | No | [4][7] |

| Cell Line | Optimal 4sU Concentration | Labeling Time | Notes | Reference(s) |

| HEK293 | 50-100 µM | 16 hours | For PAR-CLIP to achieve 1-4% incorporation. | [7] |

| HeLa | 50-100 µM | 16 hours | For PAR-CLIP to achieve 1-4% incorporation. | [7] |

| MCF-7 | 50-100 µM | 16 hours | For PAR-CLIP to achieve 1-4% incorporation. | [7] |

| Mouse Embryonic Stem Cells (mESCs) | 200 µM | 15 minutes | Sufficient for significant incorporation in metabolic labeling. | [1] |

| Monkey Kidney Cells (CV-1) | 100 µM | 4 hours | Resulted in ~40% RNA synthesis inhibition. | [5] |

| Experimental Condition | T-to-C Conversion Frequency | Reference(s) |

| Uncrosslinked 4sU-containing RNA | 10-20% | [7] |

| Crosslinked 4sU-containing RNA | 50-80% | [7] |

| PAR-CLIP in prokaryotes (E. coli) | Variable, used to identify binding sites |

| Cell Line | IC50 Value | Assay Conditions | Reference(s) |

| Human U2OS cells | > 50 µM | Inhibition of rRNA synthesis and processing | [14] |

| Various Cancer Cell Lines | Varies widely depending on the specific propolis extract tested | General cytotoxicity assays (not specific to 4sU) | [15] |

| Oral Squamous Carcinoma Cell Lines | Not directly applicable (used for anticancer drug evaluation) | Real-time cell monitoring of anticancer agents | [16] |

Experimental Protocols

Detailed Methodology for PAR-CLIP

This protocol outlines the key steps for performing a PAR-CLIP experiment.

1. Metabolic Labeling of Cells with 4-Thiouridine:

-

Culture cells to 70-80% confluency.

-

Replace the culture medium with a medium containing 4-thiouridine at the optimized concentration for the specific cell line (e.g., 100 µM for HEK293 cells).[10]

-

Incubate for the desired labeling period (e.g., 16 hours).[7]

2. UV Crosslinking:

-

Wash the cells with ice-cold PBS.

-

Irradiate the cells with 365 nm UV light at a dose of 0.15 J/cm².[4]

-

Harvest the cells by scraping.

3. Cell Lysis and Partial RNA Digestion:

-

Lyse the cells in a suitable lysis buffer (e.g., NP40-based buffer).

-

Treat the lysate with a low concentration of RNase T1 to partially digest the RNA, leaving the protein-bound fragments protected.[17]

4. Immunoprecipitation:

-

Incubate the lysate with an antibody specific to the RNA-binding protein of interest.

-

Capture the antibody-RBP-RNA complexes using protein A/G beads.

-

Perform stringent washes to remove non-specific binders.

5. RNA End-Repair and Ligation:

-

Dephosphorylate the 3' ends of the RNA fragments using alkaline phosphatase.

-

Radiolabel the 5' ends with ³²P-ATP and T4 polynucleotide kinase.

-

Ligate 3' and 5' adapters to the RNA fragments.

6. Protein Digestion and RNA Isolation:

-

Elute the RBP-RNA complexes from the beads.

-

Digest the protein component with Proteinase K.

-

Isolate the RNA fragments by phenol-chloroform extraction and ethanol (B145695) precipitation.

7. Reverse Transcription and PCR Amplification:

-

Reverse transcribe the RNA fragments into cDNA using a primer complementary to the 3' adapter.

-

Amplify the cDNA by PCR.

8. High-Throughput Sequencing and Data Analysis:

-

Sequence the cDNA library using a high-throughput sequencing platform.

-

Analyze the sequencing data to identify reads containing the characteristic T-to-C mutations, which mark the crosslinking sites.[8]

Detailed Methodology for Metabolic Labeling of Newly Transcribed RNA

This protocol describes the isolation of newly synthesized RNA using 4sU.

1. 4sU Labeling of Nascent RNA:

-

Culture cells to the desired confluency.

-

Add 4sU to the culture medium at a concentration optimized for the cell type and experimental goal (e.g., 100-500 µM for pulse-labeling).[10]

-

Incubate for a defined period (e.g., 1-4 hours) to label newly transcribed RNA.[10]

2. Total RNA Extraction:

-

Lyse the cells and extract total RNA using a standard method like TRIzol extraction.[10]

3. Biotinylation of 4sU-labeled RNA:

-

React the total RNA with a biotinylating reagent such as HPDP-Biotin, which specifically reacts with the thiol group of 4-thiouridine.[10]

-

Remove excess biotinylation reagent by chloroform (B151607) extraction and isopropanol (B130326) precipitation.[10]

4. Separation of Labeled and Unlabeled RNA:

-

Resuspend the biotinylated RNA and incubate it with streptavidin-coated magnetic beads.

-

The biotinylated (newly transcribed) RNA will bind to the beads.

-

Separate the beads from the supernatant, which contains the unlabeled (pre-existing) RNA.

-

Wash the beads extensively to remove any non-specifically bound RNA.

5. Elution of Labeled RNA:

-

Elute the bound RNA from the beads using a reducing agent like DTT, which cleaves the disulfide bond in the biotinylation reagent.

-

Precipitate the eluted RNA to concentrate it and remove the DTT.

6. Downstream Analysis:

-

The isolated newly transcribed RNA can be used for various downstream applications, including qRT-PCR, microarrays, or RNA sequencing, to study gene expression dynamics.

Visualizing Workflows and Logical Relationships

To further clarify the experimental processes, the following diagrams have been generated using the DOT language.

References

- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical considerations on performing and analyzing CLIP-seq experiments to identify transcriptomic-wide RNA-Protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global analysis of protein-RNA interactions in SARS-CoV-2-infected cells reveals key regulators of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]

- 12. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical crosslinking enhances RNA immunoprecipitation for efficient identification of binding sites of proteins that photo-crosslink poorly with RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide on the Natural Occurrence of 5-Methyluridine in RNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methyluridine (B1664183) (m5U), also known as ribothymidine, is a post-transcriptional RNA modification found across all domains of life.[1] While its presence has been known for decades, particularly in transfer RNA (tRNA), recent advancements in high-throughput sequencing and mass spectrometry have unveiled its broader distribution and functional significance in other RNA species, including messenger RNA (mRNA) and ribosomal RNA (rRNA). This technical guide provides a comprehensive overview of the natural occurrence of m5U, its biosynthesis, and its multifaceted roles in cellular processes. We delve into the quantitative landscape of m5U across different RNAs, detail experimental protocols for its detection and analysis, and visualize the key enzymatic pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and epitranscriptomics.

Introduction to 5-Methyluridine (m5U)

5-methyluridine is a modified nucleoside derived from uridine (B1682114) through the enzymatic addition of a methyl group at the fifth carbon of the pyrimidine (B1678525) ring.[2] This seemingly subtle modification has profound implications for RNA structure, stability, and function. Historically, m5U was first and most prominently identified in the TΨC loop of tRNAs, where it plays a crucial role in stabilizing the tRNA structure.[1][3] However, emerging evidence indicates that m5U is more widespread than previously thought, with documented occurrences in mRNA and rRNA, hinting at a broader regulatory role in gene expression.[3][4] The dysregulation of m5U levels has been linked to various human diseases, including cancer and systemic lupus erythematosus, making it a molecule of significant interest for diagnostic and therapeutic development.[5][6]

Quantitative Distribution of 5-Methyluridine in RNA

The abundance of 5-methyluridine varies significantly across different RNA types and organisms. Understanding these quantitative differences is key to elucidating its specific biological roles.

| RNA Type | Organism/Cell Line | Abundance (m5U/U ratio or other metrics) | Reference(s) |

| tRNA | Escherichia coli | Present at position 54 in the T-loop of most tRNAs. | [5] |

| Saccharomyces cerevisiae | Present at position 54 in the T-loop of most tRNAs. | [5] | |

| Human | Present at position 54 of cytosolic tRNAs. | [5] | |

| Human Mitochondria | Present at position 54 of mitochondrial tRNAs. | [5] | |

| mRNA | Saccharomyces cerevisiae | Low levels, approximately 1 m5U per ~35,000 uridines (0.0025-0.003%).[3] At least 10-fold less abundant than m6A and pseudouridine.[3][7] | [3][7] |

| Human (HEK293, HAP1) | Detected at specific sites. | [8] | |

| Arabidopsis thaliana | Significantly elevated in the nsh1 mutant (mean: 0.047%) compared to wild type (mean: 0.002%).[4] | [4] | |

| rRNA | Human Mitochondria | Present at position m5U429 in 12S rRNA. | [5] |

| Arabidopsis thaliana | m5U/U ratio is similar in the rRNA + tRNA pool across different genotypes. | [4] | |

| Total RNA | Arabidopsis thaliana | Abundant modification with an approximate m5U/U ratio of 1%.[9][10] | [9][10] |

Biosynthesis of 5-Methyluridine

The methylation of uridine to form m5U is a post-transcriptional event catalyzed by a family of enzymes known as tRNA (uracil-5-)-methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[5]

Key Enzymes in m5U Synthesis

| Enzyme Family | Specific Enzyme | Organism | Substrate RNA(s) | Location of Modification | Reference(s) |

| TRM2/TRMT2 Family | TrmA | Escherichia coli | tRNA | U54 | [5][11] |

| Trm2 (Trm2p) | Saccharomyces cerevisiae | tRNA, mRNA | U54 (tRNA) | [5][11] | |

| TRMT2A (hTRMT2A) | Human | Cytosolic tRNA, mRNA | U54 (tRNA) | [2][5] | |

| TRMT2B | Human | Mitochondrial tRNA, 12S rRNA | U54 (tRNA), U429 (12S rRNA) | [2][5] | |

| TRM4B | Arabidopsis thaliana | Not explicitly stated for m5U, but involved in m5C methylation. | [9] | ||

| tRNA-SPECIFIC METHYLTRANSFERASE 2A and 2B | Arabidopsis thaliana | tRNA | [4][10] |

Biosynthesis Pathway

The synthesis of m5U is a highly conserved process. The following diagram illustrates the general enzymatic reaction.

References

- 1. RNA modifying enzymes shape tRNA biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Disease Activity-Associated Alteration of mRNA m5 C Methylation in CD4+ T Cells of Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA | MDPI [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Epitranscriptome's Architectural Blueprint: A Technical Guide to the Structural Impact of Multiple RNA Modifications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of epitranscriptomics has unveiled a complex layer of gene regulation orchestrated by a diverse array of chemical modifications to RNA. While the individual effects of many of these modifications are increasingly understood, the combinatorial and often synergistic or antagonistic impacts of multiple modifications on a single RNA molecule present a new frontier in understanding RNA structure and function. This technical guide provides an in-depth exploration of the structural consequences of multiple RNA modifications, offering a valuable resource for researchers and professionals in drug development. We delve into the intricate interplay between modifications, their influence on RNA folding and stability, and the resulting functional outcomes. This guide also provides detailed experimental protocols for probing these structural changes and bioinformatic pipelines for data analysis, alongside visualizations of the key signaling pathways that regulate the RNA modification machinery.

Introduction: The Dawn of a Combinatorial RNA Code

For decades, RNA was largely viewed as a transient messenger, a simple copy of its DNA template. However, the discovery of over 170 distinct chemical modifications has shattered this simplistic view, revealing a dynamic and functionally rich "epitranscriptome."[1][2] These modifications, installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins, add a profound layer of regulatory complexity.[3][4][5]

While initial research focused on the roles of individual modifications, it is now clear that multiple modifications can coexist on a single RNA molecule, creating a combinatorial code that dictates its structure, function, and ultimate fate.[6][7] This guide will explore the structural ramifications of this code, focusing on how the interplay of different modifications can fine-tune RNA architecture and its interactions with other molecules.

The Structural Influence of Multiple RNA Modifications: A Symphony of Chemical Interactions

The three-dimensional structure of an RNA molecule is intrinsically linked to its function. RNA modifications can dramatically alter this structure through various mechanisms, including changes in base pairing, base stacking, and backbone conformation. When multiple modifications are present, their effects can be additive, synergistic, or even antagonistic, leading to a highly nuanced regulation of RNA structure.

Thermodynamic Stability: A Balancing Act

RNA modifications can significantly impact the thermodynamic stability of RNA duplexes and secondary structures. The change in Gibbs free energy (ΔΔG) and melting temperature (Tm) are key quantitative measures of these effects. For instance, N6-methyladenosine (m6A) is known to be destabilizing within a duplex, while pseudouridine (B1679824) (Ψ) can enhance stability.[3][4][8] The combined effect of these and other modifications can lead to complex structural outcomes.

| Modification Combination | Target RNA Context | ΔΔG (kcal/mol) | ΔTm (°C) | Structural Consequence | Reference |

| m6A | RNA Duplex | +0.5 to +1.7 | Destabilizing | Weakens base pairing | [3][4] |

| Ψ | siRNA Duplex | - | Increased | Stabilizes duplex | [8] |

| s2U (2-thiouridine) + Ψ | siRNA Duplex | - | Increased | Enhanced duplex stability | [8] |

| Dihydrouridine (D) | siRNA Duplex | - | -3.9 to -6.6 | Destabilizes duplex, distorts A-form helix | [8] |

| Unlocked Nucleic Acid (UNA) | RNA Duplex | +4.0 to +6.6 (internal) | Destabilizing | Significant destabilization | [9] |

Table 1: Quantitative Impact of RNA Modifications on Thermodynamic Stability. This table summarizes the reported changes in Gibbs free energy (ΔΔG) and melting temperature (ΔTm) for various RNA modifications. Note that quantitative data for the combined effects of multiple modifications are still emerging.

RNA-Protein Interactions: A Dynamic Interface

RNA modifications can also modulate the binding of RNA-binding proteins (RBPs), which are crucial for all aspects of RNA metabolism. Modifications can either create or disrupt RBP binding sites, or they can allosterically alter the RNA structure to favor or hinder RBP association. The dissociation constant (Kd) is a key measure of the affinity of an RNA-protein interaction.

| Modification(s) | RBP | RNA Target | Change in Kd | Functional Impact | Reference |

| Ψ and m6A | Pumilio 2 (hPUM2) | Consensus motif | Weakened binding (up to ~3-fold for single modification) | Altered post-transcriptional regulation | [6][10][11][12] |

| m6A | hnRNPC | Poly(U) tracts | Primes for recognition | Enhanced protein interaction | [13] |

Table 2: Quantitative Effects of Multiple RNA Modifications on RNA-Protein Binding Affinity. This table highlights how combinations of RNA modifications can alter the dissociation constant (Kd) of RNA-protein interactions.

Experimental Protocols for Probing RNA Structure with Multiple Modifications

Investigating the structural impact of multiple RNA modifications requires sophisticated experimental techniques that can provide high-resolution structural information in a cellular context. SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) and DMS-MaPseq (Dimethyl Sulfate (B86663) Mutational Profiling with sequencing) are two powerful methods for genome-wide RNA structure probing.

Detailed Protocol for In Vivo SHAPE-MaP

SHAPE-MaP utilizes chemical probes that acylate the 2'-hydroxyl group of flexible, unpaired nucleotides. These adducts are then detected as mutations during reverse transcription, providing a nucleotide-resolution map of RNA structure.

Materials:

-

Cells of interest

-

SHAPE reagent (e.g., 1M7 or NAI)

-

RNA extraction kit

-

Reverse transcriptase (e.g., SuperScript IV)

-

MaP buffer (containing Mn2+)

-

Primers for reverse transcription and PCR

-

DNA sequencing library preparation kit

Procedure:

-

Cell Treatment: Treat cells with the SHAPE reagent at an appropriate concentration and for a specific duration. Include a no-reagent control (e.g., DMSO).

-

RNA Extraction: Immediately after treatment, lyse the cells and extract total RNA using a standard kit. Perform DNase treatment to remove genomic DNA.

-

Reverse Transcription with Mutational Profiling:

-

Anneal gene-specific or random primers to the RNA.

-

Perform reverse transcription using a reverse transcriptase in a buffer containing Mn2+, which promotes the read-through of SHAPE adducts and the incorporation of mutations.

-

-

Library Preparation and Sequencing:

-

Generate second-strand cDNA.

-

Prepare sequencing libraries from the cDNA using a commercial kit.

-

Perform high-throughput sequencing.

-

Detailed Protocol for In Vivo DMS-MaPseq

DMS-MaPseq employs dimethyl sulfate (DMS), which methylates the Watson-Crick face of unpaired adenine (B156593) and cytosine bases. A specialized reverse transcriptase then reads through these methylated bases, introducing mutations in the resulting cDNA.

Materials:

-

Cells of interest

-

Dimethyl sulfate (DMS)

-

Stop solution (e.g., containing β-mercaptoethanol)

-

RNA extraction kit

-

Thermostable Group II Intron Reverse Transcriptase (TGIRT)

-

Primers for reverse transcription and PCR

-

DNA sequencing library preparation kit

Procedure:

-

DMS Treatment: Treat cells with DMS in a well-ventilated fume hood. Quench the reaction with a stop solution.

-

RNA Extraction: Extract total RNA and perform DNase treatment.

-

Reverse Transcription:

-

Anneal gene-specific or random primers to the RNA.

-

Perform reverse transcription using TGIRT, which efficiently reads through DMS-induced modifications and incorporates mutations.

-

-

Library Preparation and Sequencing:

-

Synthesize the second cDNA strand.

-

Prepare sequencing libraries and perform high-throughput sequencing.

-

Bioinformatic Analysis of Structural Probing Data

The analysis of SHAPE-MaP and DMS-MaPseq data requires a specialized bioinformatic pipeline to identify mutation rates, normalize the data, and model the RNA secondary structure.

Data Processing and Analysis Workflow

A general workflow for analyzing structural probing data is as follows:

Figure 1: General workflow for RNA structure probing and analysis. This diagram outlines the key steps from cell treatment to RNA structure modeling.

Recommended Software:

-

RNA Framework: An all-in-one toolkit for the analysis of various RNA structure probing and modification mapping experiments.[14]

-

DMS_MaPseq_pipeline on GitHub: A repository providing scripts for the analysis of DMS-MaPseq data.[1]

-

txtools: An R package for the analysis and visualization of RNA-seq data at nucleotide resolution, suitable for modification and structure analysis.[15]

-

RNAstructure: A software package for RNA secondary structure prediction that can incorporate experimental data as constraints.[6][16]

Example Command-Line Steps (using a hypothetical pipeline):

-